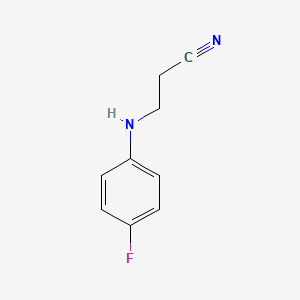

3-(4-Fluoro-phenylamino)-propionitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is "®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID" . It has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 . Another related compound is “3-Amino-3-(4-fluorophenyl)propionic acid” with a molecular formula of C9H10FNO2 and a molecular weight of 183.182 .

Physical And Chemical Properties Analysis

“®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID” has a melting point of 245-247 °C, a predicted boiling point of 308.8±32.0 °C, and a predicted density of 1.289±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Antibacterial and Antioxidant Properties

One key application of 3-(4-Fluoro-phenylamino)-propionitrile is in the synthesis of compounds with potential antibacterial and antioxidant properties. A study demonstrated that its reduction produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which, after further reactions, yielded compounds with significant antibacterial activity. However, these compounds generally did not neutralize superoxide radicals, indicating limited antioxidant properties (Arutyunyan et al., 2012).

Enzymatic Kinetic Resolution

Another research application involves the enzymatic kinetic resolution of related compounds. For example, the lipase-catalyzed transesterification of racemic 3-hydroxy-3-(pentafluorophenyl)-propionitrile resulted in optically pure compounds with potential for further chemical transformations (Sakai et al., 1997).

Synthesis of Novel Compounds

The compound is also used as a precursor in the synthesis of various novel compounds. One study reported the synthesis of dual functional agents linking 2,4-dinitrophenylamine with 5-fluorouracil and hydroxyurea, resulting in compounds with radiosensitizing activity but not cytotoxicity (Khalaj et al., 2006).

Photostabilizing Effect in Drug Design

Furthermore, studies on the photodehalogenation of certain fluorobenzene derivatives, which are structurally related to 3-(4-Fluoro-phenylamino)-propionitrile, suggest that substituent groups can stabilize reactive intermediates. This finding is significant for designing less phototoxic fluorinated drugs (Protti et al., 2012).

Radiofluorination in Pharmaceuticals

The compound also finds application in radiofluorination processes. An example includes direct nucleophilic radiosynthesis of certain fluorinated compounds, which is important in pharmaceutical sciences (He et al., 2014).

Antiviral Potential

Recent research also suggests its use in synthesizing new molecules with potential antiviral properties, like inhibitors of hepatitis B (Ivachtchenko et al., 2019).

Safety And Hazards

“®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID” has hazard statements H315-H319-H227, indicating it can cause skin irritation, serious eye irritation, and is combustible . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-(4-fluoroanilino)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHLACQYYVISRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-phenylamino)-propionitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)

![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)

![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)

![4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2903164.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903165.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)

![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)

![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)